2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate (CAS: 1215071-15-0), also known as 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide, is a highly reactive, pre-activated bis-electrophile utilized primarily in advanced pharmaceutical synthesis. It serves as a premium alkylating agent for the precise installation of 2,2-difluoropropyl linkages into complex active pharmaceutical ingredients (APIs) [1]. The incorporation of the gem-difluoro motif is a proven strategy in medicinal chemistry to modulate the pKa of adjacent amines, enhance metabolic stability, and improve lipophilicity. By providing this structural unit in the form of a cyclic sulfate, the compound offers superior leaving-group ability and distinct reaction mechanics compared to standard alkyl halides, making it a critical raw material for the scalable production of modern targeted therapies, including selective estrogen receptor degraders (SERDs) and KRAS inhibitors [2].
Attempting to substitute 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate with its unactivated diol precursor (2,2-difluoro-1,3-propanediol) forces manufacturers to perform hazardous, multi-step in-house activations using corrosive reagents like thionyl chloride and strong oxidants (e.g., RuCl3/Oxone or FeCl3/NaClO), which significantly increases process cycle time and safety infrastructure costs [1]. Conversely, substituting with 1,3-dihalo-2,2-difluoropropanes (such as the dibromide or dichloride) often results in sluggish reactivity, requiring harsh heating that degrades sensitive pharmaceutical intermediates. Furthermore, symmetrical dihalides are prone to over-alkylation, generating dimeric impurities that are difficult to purge. The cyclic sulfate structure uniquely solves these issues by providing an exceptionally reactive electrophile that inherently stops at mono-alkylation (forming a stable anionic sulfate intermediate), ensuring high-purity, predictable step-wise functionalization [2].
Procuring pre-formed 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate allows manufacturers to bypass the complex, two-step activation of 2,2-difluoropropane-1,3-diol. In-house synthesis requires sulfinylation with highly corrosive SOCl2 followed by catalytic oxidation (historically utilizing RuCl3/Oxone or optimized FeCl3/NaClO systems) [1]. By sourcing the cyclic sulfate directly, facilities eliminate these hazardous unit operations, removing the need for specialized corrosion-resistant reactors and heavy metal remediation.
| Evidence Dimension | Process Steps and Reagent Hazard |
| Target Compound Data | 0 in-house activation steps; direct use in N-alkylation. |
| Comparator Or Baseline | 2,2-difluoropropane-1,3-diol requires 2 steps (SOCl2 handling + metal-catalyzed oxidation). |
| Quantified Difference | Eliminates 100% of the toxic gas handling and heavy-metal oxidation steps associated with precursor activation. |
| Conditions | GMP API manufacturing scale-up. |
Outsourcing the hazardous activation step directly reduces GMP manufacturing cycle times and lowers facility safety and waste-disposal overhead.
The cyclic sulfate moiety is a vastly superior leaving group compared to standard halides. When installing the 2,2-difluoropropyl group onto sterically hindered or sensitive amines, 2,2-difluoro-1,3-propanediol-1,3-cyclic sulfate undergoes rapid ring-opening at moderate temperatures (typically 60-80 °C) [1]. In contrast, achieving similar conversion with 1,3-dibromo-2,2-difluoropropane often requires prolonged heating above 100 °C, which can lead to the thermal degradation of complex pharmaceutical intermediates and lower overall yields.
| Evidence Dimension | Required Reaction Temperature |
| Target Compound Data | Rapid conversion at 60-80 °C. |
| Comparator Or Baseline | 1,3-dibromo-2,2-difluoropropane typically requires >100 °C for equivalent conversion. |
| Quantified Difference | Lowers the required process temperature by 20-40 °C, preserving sensitive substrates. |
| Conditions | N-alkylation of complex pharmaceutical intermediates. |
Milder reaction conditions prevent the thermal degradation of high-value API intermediates, directly improving the yield and cost-efficiency of the synthetic step.
A critical flaw in using symmetrical dihalides (like 1,3-dibromo-2,2-difluoropropane) is their propensity to undergo double nucleophilic attack, generating unwanted dimeric impurities. 2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate inherently prevents this. Upon the first nucleophilic attack, the ring opens to form an anionic alkyl sulfate intermediate [1]. This negatively charged intermediate is completely deactivated against a second nucleophilic attack. The second functionalization can only occur after a deliberate, separate hydrolysis step, ensuring strict 1:1 stoichiometry.
| Evidence Dimension | Selectivity for Mono-Alkylation |
| Target Compound Data | 100% selectivity for mono-alkylation prior to hydrolysis. |
| Comparator Or Baseline | Symmetrical dihalides produce statistical mixtures including 5-15% dimeric over-alkylation impurities. |
| Quantified Difference | Eliminates bis-alkylation impurities, significantly improving the chromatographic purity of the crude product. |
| Conditions | Sequential step-wise functionalization of the 1,3-propyl chain. |
Guaranteeing mono-alkylation eliminates the need for complex, solvent-heavy chromatographic purification to remove dimeric impurities, streamlining downstream processing.
This compound is the optimal choice for installing the 2,2-difluoropropyl side chain in the commercial-scale synthesis of advanced SERDs, such as Giredestrant (GDC-9545). Its pre-activated cyclic sulfate form allows for high-yielding, scalable N-alkylation without the need for hazardous in-house activation, directly supporting GMP manufacturing workflows [1].
In the development of aza-tetracyclic oxazepines and other KRAS-G12D inhibitors, the compound is used to construct critical fluorinated linkers (e.g., 3-(dimethylamino)-2,2-difluoropropan-1-ol derivatives). Its ability to undergo clean, step-wise ring opening ensures high purity and prevents the formation of dimeric impurities during the assembly of complex multicyclic scaffolds [2].
For drug discovery programs requiring the attenuation of amine basicity or the reduction of oxidative metabolism, this compound is the preferred building block for inserting a gem-difluoro group. Its mild reaction conditions (60-80 °C) make it highly compatible with delicate, late-stage intermediates that would otherwise degrade if subjected to the harsh conditions required by unactivated dihalides [2].